molecular formula C19H18N2O3S2 B13363349 (2-(4-Ethoxyphenyl)thiazol-4-yl)methyl 2-(methylthio)nicotinate

(2-(4-Ethoxyphenyl)thiazol-4-yl)methyl 2-(methylthio)nicotinate

Katalognummer: B13363349
Molekulargewicht: 386.5 g/mol
InChI-Schlüssel: POZXDCWVIFTSGB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-(4-Ethoxyphenyl)thiazol-4-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-(4-Ethoxyphenyl)thiazol-4-yl)methyl 2-(methylthio)nicotinate typically involves multi-step reactions. One common method includes the reaction of 4-ethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with methyl 2-bromonicotinate under basic conditions to yield the final product . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2-(4-Ethoxyphenyl)thiazol-4-yl)methyl 2-(methylthio)nicotinate undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and the nicotinate moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction may lead to the formation of thiazolidines.

Wissenschaftliche Forschungsanwendungen

(2-(4-Ethoxyphenyl)thiazol-4-yl)methyl 2-(methylthio)nicotinate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2-(4-Ethoxyphenyl)thiazol-4-yl)methyl 2-(methylthio)nicotinate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This compound may also interfere with DNA synthesis and repair mechanisms, leading to its antimicrobial and anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-(4-Ethoxyphenyl)thiazol-4-yl)methyl 2-(methylthio)nicotinate is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of the ethoxy group and the methylthio nicotinate moiety enhances its potential as a versatile compound in various research applications.

Eigenschaften

Molekularformel

C19H18N2O3S2

Molekulargewicht

386.5 g/mol

IUPAC-Name

[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]methyl 2-methylsulfanylpyridine-3-carboxylate

InChI

InChI=1S/C19H18N2O3S2/c1-3-23-15-8-6-13(7-9-15)17-21-14(12-26-17)11-24-19(22)16-5-4-10-20-18(16)25-2/h4-10,12H,3,11H2,1-2H3

InChI-Schlüssel

POZXDCWVIFTSGB-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C2=NC(=CS2)COC(=O)C3=C(N=CC=C3)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.